Physicochemical Property Divergence: Calculated logP vs. Simpler 4-Aminophenylacetamides
The target compound's XLogP3 of 2.4 [1] represents a substantial lipophilicity increase compared to the simpler N-(4-aminophenyl)acetamide (CAS 122-80-5), which has a calculated XLogP of approximately 0.3 [2]. This ~2.1 log unit difference indicates markedly higher membrane permeability potential and altered pharmacokinetic distribution, directly influencing decisions in central nervous system drug discovery programs where a balance between solubility and blood-brain barrier penetration is critical [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | N-(4-aminophenyl)acetamide: XLogP ~0.3 |
| Quantified Difference | Δ ~2.1 log units (8-fold increase in predicted octanol-water partition coefficient per log unit) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 2.1 log unit increase in lipophilicity predicts significantly different absorption and distribution behavior, making this compound a more CNS-penetrant scaffold choice in anticonvulsant or neurological research programs compared to simple acetanilide derivatives.
- [1] PubChem Compound Summary. N-(4-aminophenyl)-2-phenylacetamide: Computed Properties (XLogP3). View Source
- [2] PubChem Compound Summary. N-(4-aminophenyl)acetamide (CAS 122-80-5): Computed Properties (XLogP3). View Source
- [3] Clark, C.R.; Davenport, T.W. Anticonvulsant activity of some 4-aminophenylacetamides. J. Pharm. Sci. 1987, 76(1): 18-20. PMID: 3585717. View Source
